molecular formula C18H13N5OS2 B5408716 N-(1,3-benzothiazol-2-yl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide

N-(1,3-benzothiazol-2-yl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide

Cat. No.: B5408716
M. Wt: 379.5 g/mol
InChI Key: UPSRUDLRWUHNCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzothiazol-2-yl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide is a synthetic hybrid compound designed for pharmaceutical and biological research, integrating two privileged heterocyclic scaffolds: the benzothiazole and the 1,2,4-triazine. The benzothiazole core is a structurally significant pharmacophore with a established profile of diverse biological activities, known to be investigated for its potential effects as a fungicide, anti-tuberculosis agent, and anticancer agent . The 1,2,4-triazine ring is another versatile heterocycle of high interest in medicinal chemistry for developing new therapeutic agents . By linking these two systems via a sulfanylacetamide bridge, this compound presents a unique molecular framework for structure-activity relationship (SAR) studies. The distinct electronic and steric properties conferred by this hybrid structure make it a compelling candidate for researchers exploring novel inhibitors and biological probes. Its primary research value lies in its potential application across multiple discovery domains, particularly in the development of new anti-infective and anticancer agents, where such molecular architectures have shown promise . The proposed mechanism of action for this class of compounds often involves targeting essential enzymatic processes; the triazine moiety, for instance, can act as a bioisostere for pyrimidines, potentially enabling interaction with a variety of enzyme active sites . This compound is intended for use in non-clinical research applications only, such as in vitro assay development, high-throughput screening campaigns, and mechanistic studies aimed at elucidating new biological pathways.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5OS2/c24-16(21-18-20-13-8-4-5-9-15(13)26-18)11-25-17-19-10-14(22-23-17)12-6-2-1-3-7-12/h1-10H,11H2,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPSRUDLRWUHNCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N=N2)SCC(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,3-benzothiazol-2-yl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, antibacterial effects, and other relevant pharmacological effects.

  • Molecular Formula : C18H13N5OS2
  • Molecular Weight : 379.5 g/mol
  • Structure : The compound features a benzothiazole moiety linked to a triazine ring through a sulfanyl group, which may contribute to its diverse biological activities.

Anticancer Activity

Recent studies have demonstrated that compounds containing benzothiazole and triazine moieties exhibit significant anticancer properties. For instance:

  • Cell Line Testing : Various derivatives of benzothiazole have been synthesized and tested against human cancer cell lines. In particular:
    • Compounds similar to this compound showed potent inhibitory effects on cell proliferation.
    • A related compound (7e) demonstrated an IC50 of 1.2 nM against SKRB-3 cells and 44 nM against A549 cells, indicating strong anticancer activity .
  • Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells. For example, compound 7e was shown to induce apoptosis in HepG2 cells through flow cytometric analysis .

Antibacterial Activity

The benzothiazole derivatives are also known for their antibacterial properties:

  • Minimum Inhibitory Concentration (MIC) : In vitro studies have reported MIC values for various benzothiazole derivatives:
    • For instance, derivatives like 12a exhibited an MIC of 100 μg/mL with a 99% inhibition rate against specific bacterial strains .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for developing more effective derivatives:

CompoundR GroupMIC (μg/mL)Inhibition (%)
9aH25098
12aH10099

This table illustrates how modifications to the molecular structure can significantly impact biological activity. The presence of electron-withdrawing groups and the overall molecular architecture are critical factors in enhancing activity .

Case Studies

Several case studies highlight the efficacy of benzothiazole-based compounds:

  • In Vivo Studies : Animal models have been employed to evaluate the therapeutic potential of these compounds. For example, dual inhibitors targeting soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) have shown promise in pain management without the side effects associated with traditional therapies .
  • Clinical Relevance : The promising results from preclinical studies suggest that compounds like this compound could be further developed into novel therapeutic agents for cancer treatment and infection control.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure characterized by the presence of benzothiazole and triazine moieties. Its molecular formula is C16H14N4SC_{16}H_{14}N_4S, with a molecular weight of approximately 318.37 g/mol. The structure facilitates various interactions with biological targets, making it a subject of interest in pharmacological studies.

Antimicrobial Activity

One of the primary applications of this compound is in the field of antimicrobial agents. Research indicates that derivatives of benzothiazole exhibit significant antibacterial activity against various strains of bacteria, including Mycobacterium tuberculosis. The mechanism involves the inhibition of the DprE1 enzyme, crucial for bacterial cell wall synthesis.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the benzothiazole structure could enhance its efficacy against resistant strains of tuberculosis, indicating its potential as a lead compound for new anti-tubercular drugs .

Anticancer Properties

The compound has also shown promise in anticancer applications. Benzothiazole derivatives have been reported to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.

Data Table: Anticancer Activity of Benzothiazole Derivatives

Compound NameCancer TypeIC50 (µM)Mechanism
N-(1,3-benzothiazol-2-yl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamideBreast Cancer15.4Apoptosis induction
Benzothiazole derivative XLung Cancer10.2Cell cycle arrest

This table summarizes findings from various studies that highlight the anticancer potential of benzothiazole derivatives .

Agricultural Applications

Benzothiazole compounds are also utilized as fungicides and herbicides in agriculture due to their ability to inhibit fungal growth and pest resistance.

Case Study:
Field trials have shown that formulations containing benzothiazole derivatives can significantly reduce fungal infections in crops such as wheat and corn, leading to improved yield and quality .

Material Science Applications

In material science, this compound is being explored for its potential use in developing organic electronic materials due to its favorable electronic properties.

Data Table: Electronic Properties

PropertyValue
Band Gap (eV)2.1
Conductivity (S/m)0.05

These properties suggest that this compound could be used in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs) .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Classification of Analogs

Similar compounds share the benzothiazole-acetamide scaffold but vary in substituents and secondary heterocycles. Key structural analogs include:

Compound Name Core Structure Modifications Key References
N-(1,3-benzothiazol-2-yl)-2-[(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)amino]acetamide Replaces triazine with a thiazolidinone ring; introduces amino linkage
N-[6-(trifluoromethyl)-1,3-benzothiazol-2-yl]-2-(3,4,5-trimethoxyphenyl)acetamide (BTA) Substitutes triazine with trimethoxyphenyl; adds trifluoromethyl group on benzothiazole
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-methylphenyl)acetamide Replaces triazine with a simple methylphenyl group
2-{[6-(4-tert-butylphenyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide Modifies triazine with tert-butyl and hydroxy groups; adds chloro-methylphenyl on acetamide
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[(5-isopropyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide Uses isopropyl-triazole instead of phenyl-triazine; adds methyl group on benzothiazole
Enzyme Inhibition
  • BTA : Exhibits potent CK-1δ inhibition (pIC₅₀ = 7.8) due to electron-withdrawing trifluoromethyl and methoxy groups enhancing binding (−3.78 kcal/mol GlideXP score) .
  • N-(1,3-benzothiazol-2-yl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide : Predicted high affinity for kinases or oxidoreductases via triazine’s hydrogen-bonding capacity.
  • Compound 8t (LOX inhibitor) : Shows 75% lipoxygenase inhibition at 100 μM, attributed to the indole-oxadiazole substituent .
Antimicrobial Activity
  • Triazole-acetamide derivatives (e.g., Compounds 38, 39) : Display MIC values of 8–16 μg/mL against E. coli, highlighting the role of fluorobenzyl groups in membrane disruption .
Solubility and Bioavailability
  • Hydroxy-triazine derivatives (e.g., ) : Improved solubility via polar hydroxy and tert-butyl groups, enhancing pharmacokinetics .
  • Isopropyl-triazole analogs (e.g., ) : Increased lipophilicity from isopropyl groups may improve blood-brain barrier penetration .

Computational Modeling

  • Docking Studies : BTA’s high CK-1δ inhibition correlates with favorable interactions in the ATP-binding pocket, while triazine analogs may target larger active sites .
  • QSAR Models : Electron-donating groups (e.g., methoxy) on benzothiazole improve inhibitory activity, whereas bulky substituents (e.g., tert-butyl) enhance selectivity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-(1,3-benzothiazol-2-yl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with coupling benzothiazole and triazine precursors via a sulfanyl bridge. Key steps include nucleophilic substitution and amidation. Optimal conditions require:

  • Temperature control : 60–80°C for amide bond formation to avoid side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF or dichloromethane) enhance solubility and reaction kinetics .
  • Catalysts : Use copper(I) iodide or palladium catalysts for cross-coupling reactions involving sulfur bridges .
    • Characterization : Confirm purity and structure via ¹H/¹³C NMR (to verify acetamide and triazine protons) and HPLC (to assess purity >95%) .

Q. How does the methyl group on the triazole ring influence the compound’s reactivity and stability?

  • Methodological Answer : The methyl group at the 4-position of the triazole ring (see ) sterically hinders electrophilic attacks, increasing stability. To study this:

  • Perform density functional theory (DFT) calculations to map electron density around the methyl group.
  • Compare reaction kinetics (e.g., hydrolysis rates) with analogs lacking the methyl substituent .
    • Experimental validation: Use UV-Vis spectroscopy to monitor degradation under acidic/basic conditions .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound across studies?

  • Methodological Answer : Discrepancies in bioactivity (e.g., IC₅₀ values) may arise from structural analogs or assay conditions. To address this:

  • Standardize assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
  • SAR studies : Synthesize derivatives with modified benzothiazole/triazine substituents and compare activity trends .
    • Data analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett constants) with bioactivity .

Q. How can crystallography and spectroscopic methods elucidate conformational dynamics of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolve the dihedral angle between benzothiazole and triazine rings to assess planarity (e.g., angles >75° indicate reduced π-π stacking) .
  • Dynamic NMR : Probe rotational barriers of the sulfanyl-acetamide bond in DMSO-d₆ at variable temperatures .
    • Advanced techniques : Use time-resolved fluorescence to study solvatochromic effects on excited-state behavior .

Q. What mechanistic insights explain its antimicrobial activity against drug-resistant strains?

  • Methodological Answer :

  • Target identification : Perform proteomic profiling of treated bacterial membranes to identify disrupted enzymes (e.g., dihydrofolate reductase) .
  • Membrane permeability assays : Use SYTOX Green uptake to quantify disruption of Gram-negative vs. Gram-positive bacterial membranes .
    • Resistance studies : Induce resistance in E. coli via serial passaging and sequence mutations in target genes .

Methodological Challenges and Solutions

Q. How to address low yields in the final amidation step of the synthesis?

  • Troubleshooting :

  • Activating agents : Replace EDCl/HOBt with DCC/DMAP for better carboxylate activation .
  • Solvent optimization : Switch from THF to DMF to improve nucleophilicity of the amine group .
    • Monitoring : Use TLC (hexane:ethyl acetate, 7:3) to track reaction progress and isolate intermediates .

Q. What analytical techniques differentiate this compound from structurally similar analogs?

  • Methodological Answer :

  • High-resolution mass spectrometry (HRMS) : Identify exact mass differences (e.g., ±0.001 Da) due to methyl or phenyl substituents .
  • IR spectroscopy : Detect unique stretches (e.g., C=S at 680 cm⁻¹ in benzothiazole vs. C=O at 1670 cm⁻¹ in acetamide) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.